Cas no 1361588-88-6 (2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)

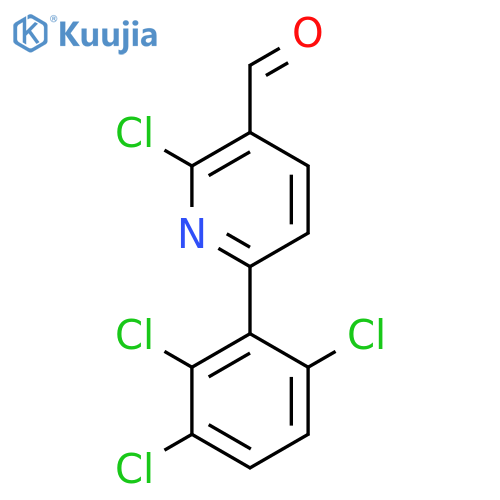

1361588-88-6 structure

商品名:2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde

CAS番号:1361588-88-6

MF:C12H5Cl4NO

メガワット:320.986199140549

CID:4966559

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde

-

- インチ: 1S/C12H5Cl4NO/c13-7-2-3-8(14)11(15)10(7)9-4-1-6(5-18)12(16)17-9/h1-5H

- InChIKey: DOUNHJMYIZQGJG-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(C=O)=C(N=1)Cl)Cl)Cl

計算された属性

- せいみつぶんしりょう: 320.909574 g/mol

- どういたいしつりょう: 318.912525 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- ぶんしりょう: 321.0

- トポロジー分子極性表面積: 30

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013031341-500mg |

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |

1361588-88-6 | 97% | 500mg |

798.70 USD | 2021-06-22 | |

| Alichem | A013031341-250mg |

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |

1361588-88-6 | 97% | 250mg |

504.00 USD | 2021-06-22 | |

| Alichem | A013031341-1g |

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde |

1361588-88-6 | 97% | 1g |

1,579.40 USD | 2021-06-22 |

2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

1361588-88-6 (2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量